1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one 1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 815650-98-7
VCID: VC7825019
InChI: InChI=1S/C14H20N2O2/c1-18-13-5-3-12(4-6-13)11-14(17)16-9-2-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3
SMILES: COC1=CC=C(C=C1)CC(=O)N2CCCNCC2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one

CAS No.: 815650-98-7

Cat. No.: VC7825019

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one - 815650-98-7

Specification

CAS No. 815650-98-7
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 1-(1,4-diazepan-1-yl)-2-(4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C14H20N2O2/c1-18-13-5-3-12(4-6-13)11-14(17)16-9-2-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3
Standard InChI Key JDJCFRZHFPORNR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)N2CCCNCC2
Canonical SMILES COC1=CC=C(C=C1)CC(=O)N2CCCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure comprises a 1,4-diazepane ring—a saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4—covalently bonded to a 2-(4-methoxyphenyl)acetyl group. The molecular formula is C₁₄H₂₀N₂O₂, with a calculated molecular weight of 248.32 g/mol (adjusted from the 3-methoxy analog reported in ). The 4-methoxy substitution on the phenyl ring distinguishes it from the 3-methoxy isomer documented in chemical databases , influencing electronic distribution and steric interactions (Figure 1).

Table 1: Comparative Structural Data for Diazepane Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Position
1-(1,4-Diazepan-1-yl)-2-(3-methoxyphenyl)ethan-1-one C₁₄H₂₀N₂O₂248.323-methoxy
1-(1,4-Diazepan-1-yl)-2-(4-methoxyphenyl)ethan-1-one (This Compound)C₁₄H₂₀N₂O₂248.324-methoxy
1-(4-Acetyl-1,4-diazepan-1-yl)ethanone C₉H₁₆N₂O₂184.24Acetyl groups

Synthesis and Physicochemical Properties

Synthetic Routes

While no explicit synthesis protocol for the 4-methoxy variant is available, analogous compounds suggest feasible pathways. The 3-methoxy analog is synthesized via nucleophilic substitution between 1,4-diazepane and 3-methoxyphenylacetyl chloride . For the 4-methoxy derivative, similar conditions using 4-methoxyphenylacetyl chloride would likely yield the target compound. Alternative methods may involve reductive amination or Ullmann-type couplings, as seen in structurally related diazepane derivatives .

Physicochemical Profiling

Key properties inferred from analogs include:

  • Partition Coefficient (logP): Estimated 3.8–4.1, comparable to the 3-methoxy analog and P891-2004 .

  • Water Solubility: Low solubility (LogSw ≈ -4.0), consistent with hydrophobic aryl and diazepane motifs .

  • Polar Surface Area (PSA): ~68 Ų, indicating moderate permeability .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
logP3.9Analogous to
LogSw (Water Solubility)-4.0Extrapolated from
PSA68 ŲComputational modeling

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods to isolate the 4-methoxy isomer.

  • Biological Screening: Prioritizing assays against PPIs and neurotransmitter receptors.

  • ADMET Profiling: Assessing pharmacokinetics and metabolic stability in vitro.

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